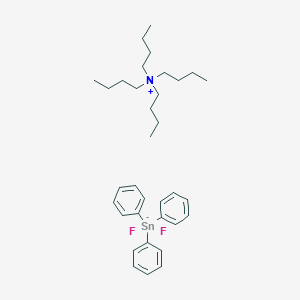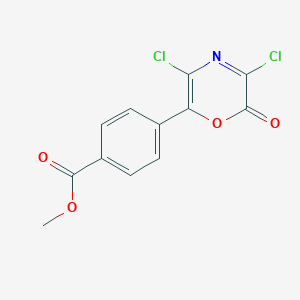
Methyl 4-(3,5-dichloro-2-oxo-2H-1,4-oxazin-6-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(3,5-dichloro-2-oxo-2H-1,4-oxazin-6-yl)benzoate, also known as MDOB, is a chemical compound with potential applications in scientific research. This compound belongs to the class of oxazinone derivatives and has been found to exhibit interesting biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of Methyl 4-(3,5-dichloro-2-oxo-2H-1,4-oxazin-6-yl)benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in the breakdown of neurotransmitters. This inhibition leads to an increase in the concentration of neurotransmitters in the synaptic cleft, which can enhance synaptic transmission and improve cognitive function.
Biochemical and Physiological Effects
Methyl 4-(3,5-dichloro-2-oxo-2H-1,4-oxazin-6-yl)benzoate has been found to exhibit interesting biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and to exhibit anti-inflammatory activity. Methyl 4-(3,5-dichloro-2-oxo-2H-1,4-oxazin-6-yl)benzoate has also been found to exhibit anticancer activity against certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 4-(3,5-dichloro-2-oxo-2H-1,4-oxazin-6-yl)benzoate in lab experiments is its potential as a chemical probe for investigating various biological pathways. It has been found to exhibit inhibitory activity against certain enzymes, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease. However, one limitation of using Methyl 4-(3,5-dichloro-2-oxo-2H-1,4-oxazin-6-yl)benzoate is its potential toxicity, which must be carefully monitored in lab experiments.
Zukünftige Richtungen
There are several future directions for the use of Methyl 4-(3,5-dichloro-2-oxo-2H-1,4-oxazin-6-yl)benzoate in scientific research. One direction is the investigation of its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease. Another direction is the investigation of its potential as an anticancer agent. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 4-(3,5-dichloro-2-oxo-2H-1,4-oxazin-6-yl)benzoate and its potential side effects.
Conclusion
Methyl 4-(3,5-dichloro-2-oxo-2H-1,4-oxazin-6-yl)benzoate is a chemical compound with potential applications in scientific research. Its inhibitory activity against certain enzymes makes it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease. However, its potential toxicity must be carefully monitored in lab experiments. Further studies are needed to fully understand the mechanism of action of Methyl 4-(3,5-dichloro-2-oxo-2H-1,4-oxazin-6-yl)benzoate and its potential as a therapeutic agent.
Synthesemethoden
The synthesis of Methyl 4-(3,5-dichloro-2-oxo-2H-1,4-oxazin-6-yl)benzoate can be achieved through a multistep process involving the reaction of 4-hydroxybenzoic acid with thionyl chloride to yield 4-chlorobenzoyl chloride. This intermediate is then reacted with 3,5-dichloro-2-oxo-2H-1,4-oxazin-6-amine to yield Methyl 4-(3,5-dichloro-2-oxo-2H-1,4-oxazin-6-yl)benzoate. The purity of the final product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(3,5-dichloro-2-oxo-2H-1,4-oxazin-6-yl)benzoate has potential applications in scientific research as a chemical probe for investigating various biological pathways. It has been found to exhibit inhibitory activity against certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. This property makes Methyl 4-(3,5-dichloro-2-oxo-2H-1,4-oxazin-6-yl)benzoate a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
Eigenschaften
CAS-Nummer |
131882-05-8 |
|---|---|
Produktname |
Methyl 4-(3,5-dichloro-2-oxo-2H-1,4-oxazin-6-yl)benzoate |
Molekularformel |
C12H7Cl2NO4 |
Molekulargewicht |
300.09 g/mol |
IUPAC-Name |
methyl 4-(3,5-dichloro-6-oxo-1,4-oxazin-2-yl)benzoate |
InChI |
InChI=1S/C12H7Cl2NO4/c1-18-11(16)7-4-2-6(3-5-7)8-9(13)15-10(14)12(17)19-8/h2-5H,1H3 |
InChI-Schlüssel |
LYQLYSPMMUWSOT-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)C2=C(N=C(C(=O)O2)Cl)Cl |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C2=C(N=C(C(=O)O2)Cl)Cl |
Synonyme |
Benzoic acid, 4-(3,5-dichloro-2-oxo-2H-1,4-oxazin-6-yl)-, methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



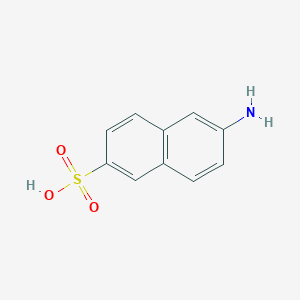

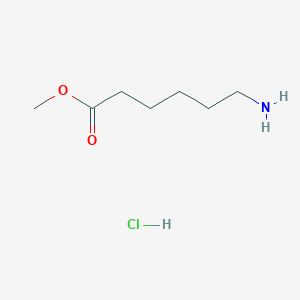
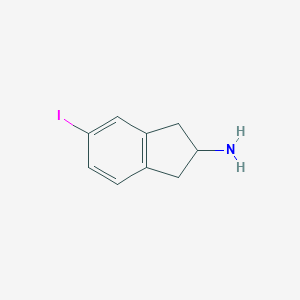

![4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione](/img/structure/B145795.png)

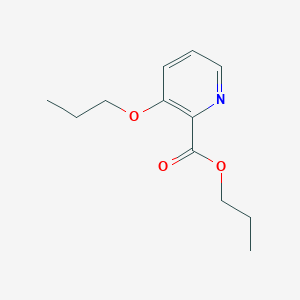

![2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B145803.png)

![2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B145813.png)

